Cas no 2140-76-3 (2′-O-Methyluridine)

2′-O-Methyluridine is a modified nucleoside where a methyl group is introduced at the 2′-hydroxyl position of the ribose moiety. This modification enhances the stability of RNA oligonucleotides by conferring resistance to nuclease degradation, making it valuable for applications in antisense technology, siRNA, and mRNA therapeutics. The 2′-O-methyl group also reduces immunogenicity and improves pharmacokinetic properties compared to unmodified nucleosides. Its incorporation into oligonucleotides maintains base-pairing specificity while increasing thermal stability of duplexes. This compound is widely used in research and therapeutic development, particularly where enhanced RNA stability and reduced off-target effects are critical. It is synthesized under stringent quality controls to ensure high purity and consistency.
2′-O-Methyluridine structure
2′-O-Methyluridine structure
Product name:2′-O-Methyluridine
CAS No:2140-76-3
MF:C10H14N2O6
MW:258.22796
MDL:MFCD00056054
CID:42513
PubChem ID:135727332

2′-O-Methyluridine Chemical and Physical Properties

Names and Identifiers

    • 2'-O-Methyluridine
    • -2'-O-METHYLURIDINE
    • 2'-O-METHYLURIDINE (CHIRAL)
    • 2''-O-METHYLURIDINE CRYSTALLINE
    • 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 1-((2R,3R,4R,5R)-4-Hydroxy-5
    • 1-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-methylol-tetrahydrofuran-2-yl]pyrimidine-2,4-quinone
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-oxolan-2-yl]pyrimidine-2,4-dione
    • 1-[(2S,3S,4R,5S)-4-hydroxy-5-(hydroxyMethyl)-3-Methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyriMidine-2,4-dione
    • 2’-OMeUridine
    • 2'-OMe uridine
    • 2-O-Methyluridine
    • 2′-O-Methyluridine
    • UNII-399VZB6TMB
    • O(2')-Methyluridine
    • SCHEMBL25866
    • 2140-76-3
    • 2'-o-Methyluridine, AldrichCPR
    • CHEBI:19227
    • Q15632791
    • EN300-19734319
    • 2'-O-methyl-uridine
    • 399VZB6TMB
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • DTXSID10943959
    • PD158289
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
    • MFCD00056054
    • AKOS015850961
    • HY-W011824
    • 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
    • 2'-O-Methyl Uridine
    • 2 inverted exclamation marka-O-Methyluridine
    • O2'-Methyluridine
    • Uridine, 2'-O-methyl-
    • CS-W012540
    • AKOS015919383
    • AS-12177
    • BP-58662
    • J-700070
    • Uridine, 2'-O-methyl-; 2'-O-Methyluridine; O2'-Methyluridine; 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; 2'-Methoxy-2'-deoxyuridine
    • DB-006206
    • MDL: MFCD00056054
    • Inchi: 1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1
    • InChI Key: SXUXMRMBWZCMEN-ZOQUXTDFSA-N
    • SMILES: O=C1NC(C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2OC)=O

Computed Properties

  • Exact Mass: 258.08500
  • Monoisotopic Mass: 258.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.4

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.53
  • Melting Point: 159.0 to 163.0 deg-C
  • Refractive Index: 1.611
  • PSA: 113.78000
  • LogP: -2.19780
  • λmax: 261(MeOH)(lit.)
  • Solubility: Not determined

2′-O-Methyluridine Security Information

2′-O-Methyluridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2′-O-Methyluridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM336330-100g
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
2140-76-3 98%
100g
$*** 2023-03-29
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18159-5g
2′-O-Methyl-Uridine
2140-76-3 ,98%
5g
¥500.00 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O26880-5g
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
2140-76-3
5g
¥316.0 2021-09-08
TRC
M338200-1g
2'-O-Methyl Uridine
2140-76-3
1g
$ 75.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007599-200mg
2′-O-Methyluridine
2140-76-3 98%
200mg
¥47 2023-09-09
TRC
M338200-25g
2'-O-Methyl Uridine
2140-76-3
25g
$736.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2290-1g
2′-O-Methyluridine
2140-76-3 98.0%(LC&T)
1g
¥590.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O26880-1g
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
2140-76-3
1g
¥106.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007599-1g
2′-O-Methyluridine
2140-76-3 98%
1g
¥83 2023-09-09
eNovation Chemicals LLC
Y1043804-25g
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
2140-76-3 98%
25g
$90 2024-06-07

2′-O-Methyluridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2140-76-3)2′-O-Methyluridine
Order Number:A815321
Stock Status:in Stock/in Stock
Quantity:100g/500g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 05:03
Price ($):175.0/611.0

2′-O-Methyluridine Related Literature

Additional information on 2′-O-Methyluridine

2′-O-Methyluridine: A Comprehensive Overview

The compound with CAS No. 2140-76-3, commonly known as 2′-O-Methyluridine, is a nucleoside derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and biotechnology. This molecule is a modified form of uridine, where a methyl group is attached to the oxygen atom at the 2′ position of the ribose sugar moiety. This modification imparts unique chemical and biological properties to 2′-O-Methyluridine, making it a valuable compound in various research and therapeutic applications.

2′-O-Methyluridine is naturally found in certain RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a critical role in maintaining RNA stability and functionality. The methylation at the 2′ position prevents the ribose from being oxidized, thereby protecting the RNA from degradation. This property has been extensively studied in recent years, particularly in the context of RNA interference (RNAi) and CRISPR-Cas9 systems, where stable RNA molecules are essential for precise gene targeting and editing.

Recent advancements in synthetic biology have further highlighted the potential of 2′-O-Methyluridine as a building block for constructing modified RNA molecules with enhanced stability and functionality. For instance, researchers have successfully incorporated 2′-O-Methyluridine into synthetic messenger RNAs (mRNAs) to improve their translation efficiency and reduce immunogenicity. These findings have significant implications for the development of next-generation vaccines and gene therapies.

In addition to its role in RNA biology, 2′-O-Methyluridine has also been explored for its potential in antiviral therapy. Viruses such as influenza and hepatitis C rely on host cell machinery to replicate their genomes, often utilizing uridine derivatives as essential building blocks. By modifying uridine with a methyl group at the 2′ position, researchers have developed analogs that can inhibit viral replication without affecting host cells. This approach represents a promising strategy for developing broad-spectrum antiviral agents.

The synthesis of 2′-O-Methyluridine has been optimized over the years, with various chemical and enzymatic methods being reported in the literature. One notable advancement involves the use of recombinant glycosyltransferases to catalyze the transfer of methyl groups onto uridine derivatives. This enzymatic approach not only enhances yield but also ensures high purity, making it suitable for large-scale production.

From a structural standpoint, 2′-O-Methyluridine exhibits a unique conformation due to the steric hindrance introduced by the methyl group at the 2′ position. This conformational restriction influences its interactions with other nucleotides and proteins, thereby modulating its biological activity. Computational studies using molecular dynamics simulations have provided deeper insights into these interactions, paving the way for rational drug design based on 2′-O-Methyluridine derivatives.

In conclusion, 2′-O-Methyluridine is a versatile compound with diverse applications in molecular biology, pharmacology, and biotechnology. Its unique chemical properties and biological functions continue to be explored through cutting-edge research methodologies. As our understanding of this molecule deepens, it is likely to play an increasingly important role in advancing therapeutic interventions and biotechnological innovations.

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